
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Overview
Description
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Isoxazole Ring: The isoxazole ring can be formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides or amines.
Scientific Research Applications
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Another chlorinated phenol with antimicrobial properties.
4-chloro-3-methylisothiazole: A related isothiazole derivative with potential biological activities.
Uniqueness
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 263.1 g/mol. The structure includes a benzamide core substituted with two chloro groups and an oxazole ring.
Property | Value |
---|---|
Molecular Formula | C₁₁H₈Cl₂N₂O₂ |
Molecular Weight | 263.1 g/mol |
CAS Number | 61669-26-9 |
IUPAC Name | This compound |
SMILES | ClC(=O)N(c1ccc(Cl)cc1)c2noc(c2C)C |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides containing oxazole rings have shown moderate to high potency as RET kinase inhibitors, which are relevant in cancer therapy .
In particular, compounds related to this structure have been evaluated for their effects on various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
4-chloro-benzamide | MCF-7 (breast cancer) | 0.65 | Induces apoptosis |
I-8 | RET-driven cancers | 0.25 | RET kinase inhibition |
5a | CEM-13 (leukemia) | <0.1 | Cytotoxic activity |
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer proliferation. The presence of the oxazole ring enhances its interaction with target proteins, leading to apoptosis in cancer cells. Flow cytometry assays have confirmed that these compounds induce apoptosis in a dose-dependent manner .
Case Studies
Case Study 1: RET Kinase Inhibition
A series of synthesized derivatives including this compound were tested against RET kinase activity. The results showed that these compounds significantly inhibited RET kinase at concentrations as low as 0.25 µM, demonstrating their potential as therapeutic agents in treating RET-driven cancers .
Case Study 2: Cytotoxicity Against Leukemia Cells
Another study evaluated the cytotoxic effects of related benzamide derivatives on human leukemia cell lines (CEM-13). The results indicated that some derivatives exhibited IC₅₀ values below 0.1 µM, suggesting they are more potent than traditional chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-9(13)11(17-15-6)14-10(16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDICKGGUWTVDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323805 | |
Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819532 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478262-43-0 | |
Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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